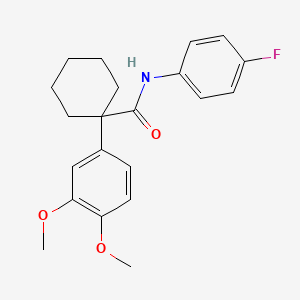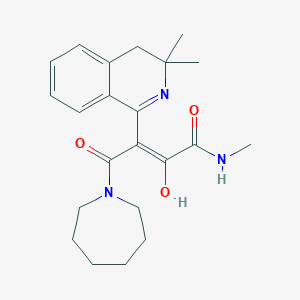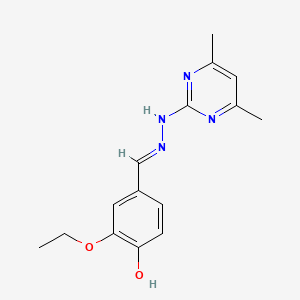
1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexanecarboxamide core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an amine, such as 4-fluoroaniline, under appropriate conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the coupling of the 3,4-dimethoxyphenyl group to the cyclohexanecarboxamide core, which can be done using various coupling reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanone: This compound has a similar structure but differs in the presence of a propanone group instead of a cyclohexanecarboxamide group.
4-Amino-5-(4-fluorophenyl)-6,7-dimethoxyquinoline: This compound shares the 3,4-dimethoxyphenyl and 4-fluorophenyl groups but has a quinoline core.
Properties
Molecular Formula |
C21H24FNO3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H24FNO3/c1-25-18-11-6-15(14-19(18)26-2)21(12-4-3-5-13-21)20(24)23-17-9-7-16(22)8-10-17/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,24) |
InChI Key |
YTKYJHIIXFYMJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C(=O)NC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11077927.png)
![N-(3-methylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11077932.png)
![3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077937.png)
![Methyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate](/img/structure/B11077945.png)
![12-[3-bromo-4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11077952.png)
![N-(2,6-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11077956.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11077960.png)
![5-(2,6-Difluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11077977.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11077987.png)
![Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11077992.png)


![6-(2-methyl-1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11078020.png)
![N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078027.png)
